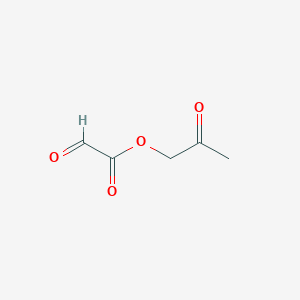

2-Oxopropyl oxoacetate

Description

2-Oxopropyl oxoacetate is an organic ester compound characterized by a 2-oxopropyl group (CH₃C(O)CH₂–) linked to an oxoacetate moiety (–OOC–CO–). This structure combines ketone and ester functionalities, making it reactive in nucleophilic acyl substitution and condensation reactions. For instance, compounds like S-(2-oxopropyl)-CoA (a nonhydrolyzable acetyl-CoA analog) and ethyl 2-(4-isopropylanilino)-2-oxoacetate highlight the versatility of the 2-oxopropyl group in biochemical and synthetic contexts .

The reactivity of such compounds often arises from the electrophilic carbonyl groups, which participate in enzyme interactions (e.g., competitive inhibition in acetyl-CoA-dependent enzymes) or serve as intermediates in multicomponent reactions for heterocycle synthesis .

Properties

CAS No. |

69077-86-7 |

|---|---|

Molecular Formula |

C5H6O4 |

Molecular Weight |

130.10 g/mol |

IUPAC Name |

2-oxopropyl 2-oxoacetate |

InChI |

InChI=1S/C5H6O4/c1-4(7)3-9-5(8)2-6/h2H,3H2,1H3 |

InChI Key |

IOOQOJULHSGTSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC(=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxopropyl oxoacetate can be synthesized through several methods. One common approach involves the esterification of pyruvic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

CH3COCOOH+(CH3CO)2O→CH3COCOOCH3+CH3COOH

Industrial Production Methods: In industrial settings, the production of 2-oxopropyl oxoacetate often involves the continuous esterification process, where pyruvic acid and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Oxopropyl oxoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

Reduction: Reduction of the keto group can yield 2-hydroxypropyl oxoacetate.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Acetic acid and carbon dioxide.

Reduction: 2-Hydroxypropyl oxoacetate.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Oxopropyl oxoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving keto and ester groups.

Medicine: Research is ongoing to explore its potential as a prodrug, where it can be converted into active pharmaceutical ingredients in the body.

Industry: It is used in the production of fragrances and flavorings due to its ability to release volatile compounds upon decomposition.

Mechanism of Action

The mechanism of action of 2-oxopropyl oxoacetate involves its reactivity with nucleophiles and electrophiles. The keto group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic acyl substitution. These reactions are facilitated by the presence of catalysts or specific enzymes in biological systems.

Molecular Targets and Pathways: In biological systems, 2-oxopropyl oxoacetate can interact with enzymes such as esterases and dehydrogenases, leading to its conversion into other metabolites. These interactions are crucial for its potential use as a prodrug.

Comparison with Similar Compounds

(a) Biochemical Interactions

- S-(2-oxopropyl)-CoA : Competitively inhibits acetyl-CoA-dependent enzymes (e.g., histone acetyltransferases) by mimicking acetyl-CoA. The methylene group between the CoA sulfhydryl and carbonyl enhances hydrophobic interactions with enzyme active sites (e.g., Met-108 and Ala-110 in studied structures) .

- 2-Oxopropyl esters (e.g., 4-bromobenzoate) : Participate in catalyst-free cyclization with aldehydes to synthesize 1,3,4-oxadiazoles, highlighting their role in green chemistry .

(c) Natural Product Derivatives

- 8α-(2-oxopropyl)-erythraline : A bioactive alkaloid with a 2-oxopropyl substituent; exhibits UV absorption peaks at 201, 238, and 289 nm, indicative of conjugated systems .

- 15,20-Dehydro-3α-(2-oxopropyl) coronaridine : Demonstrates the incorporation of 2-oxopropyl groups into complex natural scaffolds, expanding biodiversity studies .

Key Differences

Substituent Effects :

- Aromatic vs. Aliphatic Esters : Brominated benzoates (e.g., 2-oxopropyl 4-bromobenzoate) exhibit higher molecular weights and reactivity in cyclization compared to aliphatic esters like methyl 2-cyclopropyl-2-oxoacetate .

- Enzymatic vs. Synthetic Targets : S-(2-oxopropyl)-CoA is tailored for enzyme inhibition, while ethyl/methyl oxoacetates are optimized for synthetic scalability .

Biological Activity :

- Natural alkaloids (e.g., 8α-(2-oxopropyl)-erythraline) show specific bioactivity linked to their stereochemistry, unlike synthetic esters designed for broad reactivity .

Industrial Relevance :

- High-purity oxoacetates (e.g., methyl 2-cyclopropyl-2-oxoacetate) meet stringent semiconductor standards, whereas lower-purity derivatives suffice for laboratory-scale organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.